Acipimox-¹³C₂,¹⁵N₂: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Acipimox-¹³C₂,¹⁵N₂. Acipimox, a nicotinic acid derivative, is utilized as a hypolipidemic agent. The isotopically labeled version, Acipimox-¹³C₂,¹⁵N₂, serves as an internal standard for its quantification in biological matrices, necessitating a thorough understanding of its quality and purity for accurate research and drug development applications.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Acipimox-¹³C₂,¹⁵N₂ is a formal document that confirms the compound's quality and purity, ensuring it meets predefined specifications. While an actual CoA for a specific lot is provided by the supplier, this guide outlines the typical data and its significance.

Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Acipimox-13C2,15N2. These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Properties and Identification



Parameter	Specification	
Chemical Formula	C ₄ ¹³ C ₂ H ₆ ¹⁵ N ₂ O ₃	
Molecular Weight	158.10 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Identity (¹H NMR)	Conforms to structure	
Identity (Mass Spec)	Conforms to structure	

Table 2: Purity and Impurity Profile

Test	Method	Specification
Chemical Purity	HPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥98% (¹³C₂,¹⁵N₂)
Residual Solvents	GC-HS	To be reported
Water Content	Karl Fischer	To be reported
Elemental Analysis	Combustion Analysis	Conforms to theoretical values (±0.4%)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Acipimox-¹³C₂,¹⁵N₂ purity. The following sections describe the standard experimental protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Acipimox-¹³C₂, ¹⁵N₂ by separating it from any non-labeled Acipimox and other potential impurities.



Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)

Chromatographic Conditions:

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: A typical gradient would start with a high percentage of A, gradually
 increasing the percentage of B to elute the analyte and any impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- · Detection Wavelength: 265 nm
- Injection Volume: 10 μL

Procedure:

- Prepare a stock solution of Acipimox-13C2,15N2 in a suitable solvent (e.g., DMSO).
- Dilute the stock solution with the mobile phase to an appropriate concentration.
- Inject the sample onto the HPLC system.
- Record the chromatogram and integrate the peak areas.



Calculate the purity by dividing the peak area of Acipimox-¹³C₂,¹⁵N₂ by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

 1 H and 13 C NMR are used to confirm the chemical structure of Acipimox $^{-13}$ C $_2$, 15 N $_2$ and to provide an estimate of the isotopic enrichment.

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

• Dissolve an accurately weighed amount of Acipimox-¹³C₂,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Parameters:

• Solvent: DMSO-d6

Temperature: 25 °C

Number of Scans: 16

• Relaxation Delay: 1 s

• Pulse Width: Observe pulse (e.g., 30°)

¹³C NMR Parameters:

• Solvent: DMSO-d6

• Temperature: 25 °C

Number of Scans: 1024



Relaxation Delay: 2 s

Pulse Program: Proton-decoupled

Data Analysis:

- The ¹H NMR spectrum is used to confirm the proton environment of the molecule.
- The ¹³C NMR spectrum will show signals corresponding to the carbon atoms. The presence of ¹³C-labeled carbons will result in characteristic splitting patterns or enhanced signal intensities, which can be used to confirm the position of the labels.

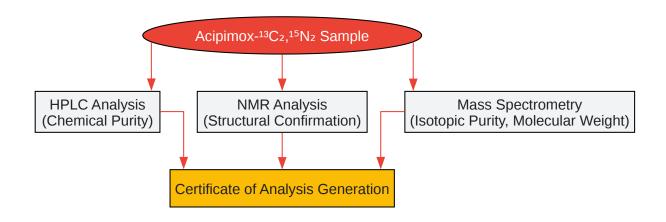
Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved with Acipimox-¹³C₂,¹⁵N₂, the following diagrams illustrate the synthesis workflow, the analytical workflow for purity determination, and the signaling pathway of Acipimox.



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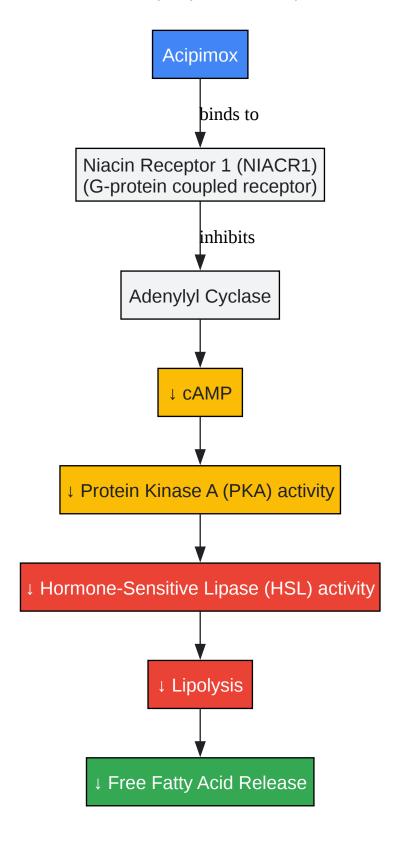
Caption: A simplified workflow for the synthesis of Acipimox-¹³C₂, ¹⁵N₂.





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Caption: The analytical workflow for the quality control of Acipimox-13C2,15N2.





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Caption: The signaling pathway of Acipimox in adipocytes.

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